MM-206 (2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide) is a novel small molecule belonging to the naphthalene sulfonamide class of compounds. [] It has gained significant attention in scientific research for its potent and specific inhibitory activity against the Signal Transducer and Activator of Transcription 3 (STAT3) protein. [, ] Aberrant STAT3 activity is implicated in various cancers, making it a promising target for therapeutic development. MM-206 represents a potential lead compound for further research and development in this area.
Synthesis Analysis
While the provided literature mentions that MM-206 is a product of rational optimization steps from earlier generation STAT3 inhibitors like C188-9, the exact synthetic pathway and specific conditions used for its synthesis are not described in the available abstracts. []
Mechanism of Action
MM-206 exerts its biological activity by potently inhibiting the interaction between the STAT3 SH2 domain and its target phosphopeptide. [, ] This interaction is crucial for STAT3 activation, and its disruption by MM-206 effectively attenuates downstream signaling. Surface plasmon resonance assays have demonstrated that MM-206 binds to the STAT3 SH2 domain with an IC50 of 1.2 μM, indicating high binding affinity. [] The inhibition of STAT3 phosphorylation (specifically at the tyrosine 705 residue) and downstream target gene transcription (such as PIM1) further confirms its mechanism of action. [, ]
Applications
Cancer Research:
Acute Myeloid Leukemia (AML): MM-206 exhibits potent anti-leukemic activity in preclinical AML models, both in vitro and in vivo. [] It induces apoptosis in AML cell lines and patient samples, even in the presence of bone marrow stromal cells, indicating potential efficacy in overcoming the protective effects of the tumor microenvironment. [] Studies in a mouse xenograft model demonstrated that MM-206 treatment delayed disease progression, reduced bone marrow blast percentage, and prolonged survival. []
Target Identification and Validation:
Photoproximity Labeling: MM-206 has been successfully utilized in photoproximity labeling (µMap) studies to map its binding site on the STAT3 protein. [] This technique leverages the photocatalytic activity of MM-206 to label amino acid residues in close proximity to its binding pocket, providing valuable insights into its molecular interactions with STAT3. []
Related Compounds
C188-9
Compound Description: C188-9 is a naphthalene sulfonamide small molecule STAT3 inhibitor. It demonstrated efficacy in preclinical studies using AML cell lines and primary samples. []
Relevance: C188-9 belongs to the same naphthalene sulfonamide class as the target compound MM-206. Both compounds exhibit inhibitory activity against STAT3, suggesting a shared mechanism of action. MM-206 was developed through rational optimization steps based on compounds like C188-9, aiming for improved stability in cellular contexts. []
Tofacitinib
Compound Description: Tofacitinib is a selective inhibitor of JAK1 and JAK3 kinases. It is used in the treatment of rheumatoid arthritis and other inflammatory conditions. []
Relevance: While not structurally related to the target compound MM-206, Tofacitinib targets the JAK/STAT pathway, which is also affected by MM-206. Research indicates that IKZF1-deleted B-ALL cells, which display increased JAK/STAT pathway activation, show relative resistance to Tofacitinib. This observation parallels the relative resistance observed with MM-206 in the same cell line, suggesting potential interplay between JAK inhibition and STAT3 inhibition in this context. []
Dexamethasone
Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is widely used in treating various conditions, including leukemia. []
Relevance: Although structurally dissimilar to MM-206, Dexamethasone was investigated in combination with MM-206 to overcome chemoresistance in IKZF1-deleted B-ALL cells. Results demonstrated that sub-IC50 levels of MM-206 significantly re-sensitized these cells to Dexamethasone-induced apoptosis. This suggests a potential synergistic effect between MM-206's STAT3 inhibition and Dexamethasone's mechanism of action. []
Vincristine
Compound Description: Vincristine is a vinca alkaloid used as a chemotherapeutic agent, primarily for treating various cancers, including leukemia. It works by inhibiting cell division. []
Relevance: Vincristine, despite being structurally unrelated to MM-206, was tested alongside MM-206 to assess potential synergistic effects against IKZF1-deleted B-ALL cells. Findings revealed that combining sub-IC50 concentrations of MM-206 with Vincristine enhanced cell death compared to Vincristine alone. This highlights a possible benefit of combining MM-206's STAT3 inhibition with conventional chemotherapy agents like Vincristine in certain leukemias. []
Quizartinib
Compound Description: Quizartinib is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase, frequently overexpressed in certain types of leukemia. []
Relevance: Despite not being structurally similar to MM-206, Quizartinib targets FLT3, another potential therapeutic target in IKZF1-deleted B-ALL cells. Similar to the observations with MM-206, these cells exhibit relative resistance to Quizartinib compared to wild-type cells. This shared resistance pattern suggests a possible connection between FLT3 and STAT3 signaling pathways in the context of IKZF1-deleted B-ALL. []
Pacritinib
Compound Description: Pacritinib is a small-molecule kinase inhibitor targeting both JAK2 and FLT3. It is being investigated for treating myelofibrosis and other hematologic malignancies. []
Relevance: While not a direct structural analog of MM-206, Pacritinib's dual inhibition of JAK2 and FLT3 holds relevance due to its impact on both pathways implicated in the study of MM-206. The finding that IKZF1-deleted cells were sensitive to Pacritinib, despite showing relative resistance to individual JAK and FLT3 inhibitors, suggests a potential benefit in targeting both pathways simultaneously. This observation may have implications for potential combination therapies involving MM-206 and other targeted agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Miglitol is a member of piperidines. Miglitol inhibits the breakdown complex carbohydrates into glucose. It is primarily used in diabetes mellitus type 2 for establishing greater glycemic control by preventing the digestion of carbohydrates (such as disaccharides, oligosaccharides, and polysaccharides) into monosaccharides which can be absorbed by the body. Miglitol should be taken at the start of a meal for maximal effect and the effect will depend on the amount of poly and oligosaccharides in the diet. Miglitol inhibits alpha-glucosidase, making less sugars available for digestion and reducing postprandial hyperglycemia. Unlike other drugs of the same class, miglitol is not metabolized and the unmetabolized drug is excreted by the kidneys. Miglitol is an alpha-Glucosidase Inhibitor. The mechanism of action of miglitol is as an alpha Glucosidase Inhibitor. Miglitol is an alpha glucosidase inhibitor which delays intestinal absorption of carbohydrates and is used as an adjunctive therapy in the management of type 2 diabetes. Miglitol has not been linked to instances of clinically apparent acute liver injury. Miglitol is a natural product found in Hintonia latiflora with data available. Miglitol is a desoxynojirimycin derivative and inhibitor of alpha-glucosidase with antihyperglycemic activity. Miglitol binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels. Compared to acarbose, miglitol is systemically absorbed.
MIK665, also known as S 64315, is an inhibitor of induced myeloid leukemia cell differentiation protein (Mcl-1; Bcl2-L-3), with potential pro-apoptotic and antineoplastic activities. Upon administration, MIK665 binds to and inhibits the activity of Mcl-1, which promotes apoptosis of cells overexpressing Mcl-1. Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family of proteins, is upregulated in cancer cells and promotes tumor cell survival
Milademetan Tosylate is the tosylate form of milademetan, an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity. Upon oral administration, milademetan binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein and a negative regulator of the p53 pathway, is overexpressed in cancer cells; it has been implicated in cancer cell proliferation and survival.
Milameline is a non-selective muscarinic acetylcholine receptor partial agonist with cognition-acting properties that had being investigated for the treatment of Alzheimer's disease.
Milfasartan is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity. Milfasartan selectively competes with angiotensin II for the binding of the angiotensin II (AT1) receptor subtype 1 in vascular smooth muscle, thereby blocking angiotensin II-mediated vasoconstriction resulting in vascular dilatation. In addition, the antagonistic effect on AT1 in the adrenal gland, prevents angiotensin II-induced stimulation of aldosterone synthesis and secretion by the adrenal cortex. This blocks the effects of aldosterone leading to an increase in sodium excretion and water and eventually a reduction in plasma volume and blood pressure.